
3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
準備方法
The synthesis of 3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole typically involves the reaction of appropriate thioamides with hydrazine derivatives under controlled conditions. One common method includes the cyclization of thioamides with hydrazine hydrate in the presence of a suitable catalyst. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol to facilitate the formation of the thiazole ring .
Industrial production methods may involve the optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反応の分析
3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
科学的研究の応用
3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
67644-68-2 |
|---|---|
分子式 |
C19H21N3S |
分子量 |
323.5 g/mol |
IUPAC名 |
(3-butyl-4,5-diphenyl-1,3-thiazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C19H21N3S/c1-2-3-14-22-17(15-10-6-4-7-11-15)18(23-19(22)21-20)16-12-8-5-9-13-16/h4-13H,2-3,14,20H2,1H3 |
InChIキー |
BLASOLUHHCALCJ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=C(SC1=NN)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




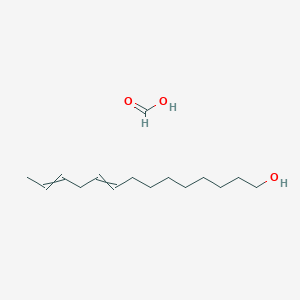
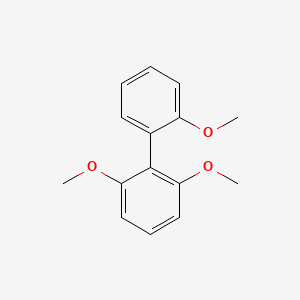


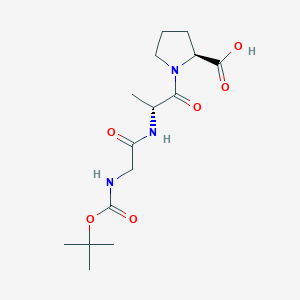
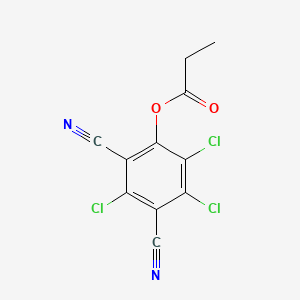

![2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one](/img/structure/B14466559.png)
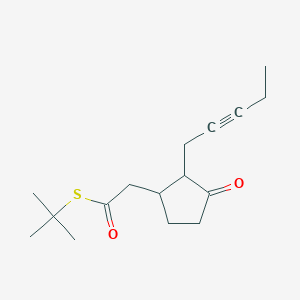
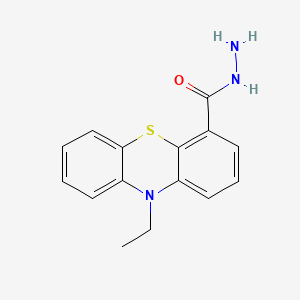
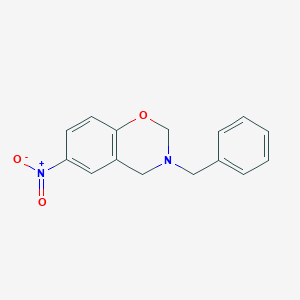
![Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane](/img/structure/B14466589.png)
